Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate
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Overview
Description
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate is a chemical compound known for its unique structure and properties It is a derivative of benzene, featuring two 2-methylbutan-2-yl groups and two carboperoxoate groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate typically involves the Friedel-Crafts alkylation reaction. In this process, 1,4-dimethoxybenzene is reacted with 3-methyl-2-butanol in the presence of sulfuric acid to form the desired product . The reaction conditions include the use of a protic acid to facilitate the formation of a carbocation intermediate, which then reacts with the aromatic ring through electrophilic aromatic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar Friedel-Crafts alkylation reactions are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like aluminum chloride and sulfuric acid are employed in electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.
Scientific Research Applications
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate involves its interaction with molecular targets through electrophilic aromatic substitution. The compound’s electrophilic nature allows it to react with nucleophiles, forming stable intermediates and products. The specific pathways and targets depend on the context of its use, such as in chemical reactions or biological systems .
Comparison with Similar Compounds
Similar Compounds
Bis(2-methylbutan-2-yl) butanedioate: A similar compound with different functional groups, leading to distinct reactivity and applications.
1,4-Dimethoxy-2,5-bis(2-methylbutan-2-yl) benzene: Another related compound with similar structural features but different substituents.
Uniqueness
Bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity
Properties
CAS No. |
66146-81-4 |
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Molecular Formula |
C18H26O6 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
bis(2-methylbutan-2-yl) benzene-1,3-dicarboperoxoate |
InChI |
InChI=1S/C18H26O6/c1-7-17(3,4)23-21-15(19)13-10-9-11-14(12-13)16(20)22-24-18(5,6)8-2/h9-12H,7-8H2,1-6H3 |
InChI Key |
PGSMOTCJOWPYSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)OOC(=O)C1=CC(=CC=C1)C(=O)OOC(C)(C)CC |
Origin of Product |
United States |
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